molecular formula C14H17F2NO4 B13616850 (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid CAS No. 1228557-04-7

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid

Cat. No.: B13616850
CAS No.: 1228557-04-7
M. Wt: 301.29 g/mol
InChI Key: MOKZOKPRVYNNRE-LLVKDONJSA-N
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Description

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-difluorophenyl)propanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorophenyl moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-difluorophenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 2,5-difluorobenzene using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-difluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-difluorophenyl)propanoic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound’s difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the Boc-protected amino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid
  • (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,5-difluorophenyl)propanoic acid
  • (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,6-difluorophenyl)propanoic acid

Uniqueness

The unique positioning of the fluorine atoms in (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-difluorophenyl)propanoic acid imparts distinct electronic and steric properties, making it particularly suitable for specific synthetic and biological applications. The compound’s chiral center also adds to its uniqueness, allowing for enantioselective interactions in biological systems.

This detailed article provides a comprehensive overview of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-difluorophenyl)propanoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1228557-04-7

Molecular Formula

C14H17F2NO4

Molecular Weight

301.29 g/mol

IUPAC Name

(3R)-3-(2,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-6-8(15)4-5-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

MOKZOKPRVYNNRE-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=C(C=CC(=C1)F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=CC(=C1)F)F

Origin of Product

United States

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